D-Norpropoxyphene

Description

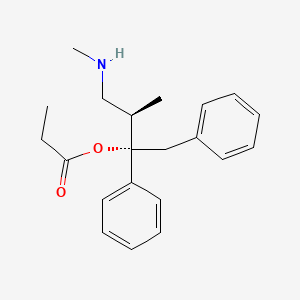

Structure

2D Structure

3D Structure

Properties

CAS No. |

32501-12-5 |

|---|---|

Molecular Formula |

C21H27NO2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C21H27NO2/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18/h5-14,17,22H,4,15-16H2,1-3H3/t17-,21+/m1/s1 |

InChI Key |

IKACRWYHQXOSGM-UTKZUKDTSA-N |

SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |

Isomeric SMILES |

CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC |

Synonyms |

nordextropropoxyphene norpropoxyphene norpropoxyphene citrate, (S-(R*,S*))-isomer norpropoxyphene maleate (1:1) norpropoxyphene maleate, (S-(R*,S*))-isomer norpropoxyphene, (S-(R*,S*))-isome |

Origin of Product |

United States |

Synthetic Strategies and Stereochemical Considerations

Precursor Synthesis and Stereoselective Pathways

The efficient construction of the chiral core of propoxyphene is a critical step in its synthesis. Researchers have developed stereoselective pathways to ensure the formation of the desired d-isomer.

A key strategy for the stereoselective synthesis of α-d-propoxyphene involves the use of an optically active aminoketone precursor. google.comgoogle.com A pivotal intermediate, (-)-β-dimethylamino-α-methylpropiophenone, is surprisingly stable in its salt form, which allows it to be used as a starting material. google.comgoogle.com

The synthesis proceeds via a Grignard reaction, where the liberated (-) isomer of β-dimethylamino-α-methylpropiophenone reacts with benzylmagnesium chloride. This reaction yields the (+) or (d) isomer of α-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol (also known as d-oxyphene), the direct carbinol precursor to α-d-propoxyphene, in good yields of around 69%. google.com The final step is the acylation of the d-oxyphene. This can be achieved using propionic anhydride, a reaction that proceeds readily at 70 to 80°C and can yield over 95% of the final product. google.com An alternative acylation method uses propionyl chloride in a solvent like dichloromethane, which notably does not require an amine catalyst. google.com

To obtain the optically pure precursors necessary for stereoselective synthesis, resolution of racemic mixtures is essential.

A classical and effective method involves the resolution of racemic β-dimethylamino-α-methylpropiophenone through the crystallization of its diastereomeric salts. google.com Specifically, the use of dibenzoyl-(-)-tartaric acid in an acetone (B3395972) solution selectively precipitates the salt of (-)-β-dimethylamino-α-methylpropiophenone, leaving the (+) isomer in the solution. google.comgoogle.com

Modern analytical and preparative separations increasingly rely on chromatographic techniques. ijrps.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for the direct separation of enantiomers. For instance, a Chiralcel OD column has been successfully used to separate the enantiomers of propoxyphene and its precursor, oxyphene. researchgate.net This direct approach is often preferred over indirect methods, which require derivatization with a chiral reagent to form diastereomers before separation on a standard achiral column. ijrps.com

Stereoselective Synthesis of Propoxyphene Intermediates

Chemical Derivatization for Research Applications

The chemical structure of D-Norpropoxyphene can be modified to create valuable tools for research, particularly for the development of analytical methods and for studying its metabolic fate.

For the development of immunoassays, which are crucial for detecting and quantifying substances in biological samples, the target molecule must be made immunogenic (capable of eliciting an immune response). This is achieved by synthesizing a derivative that can be covalently linked to a large carrier protein, such as bovine thyroglobulin.

A key study describes the synthesis of a propoxyphene active ester, [S-(R,S)]-4-[[methyl[2-methyl-3-(1-oxopropoxy)-3, 4-diphenylbutyl]amino]-1-oxobutoxy]-2,5-pyrrolidinedione, which serves as an intermediate. researchgate.netnih.govacs.org This active ester is then used to prepare a propoxyphene immunogen by coupling it to the carrier protein. researchgate.netnih.gov The antibodies generated from this immunogen demonstrated good cross-reactivity not only with d-propoxyphene but also with its metabolite, this compound. researchgate.netnih.govacs.org This cross-reactivity is essential for developing immunoassays capable of detecting both the parent drug and its major metabolite. To enhance stability, an aminomethyl benzoate (B1203000) spacer was introduced into the active ester, leading to the development of an improved immunoassay. researchgate.netacs.org

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. bitesizebio.comgeneralmetabolics.com This involves replacing one or more atoms in the molecule with their heavier, stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). bitesizebio.com These labeled molecules are physiologically indistinguishable from their unlabeled counterparts but can be detected and differentiated by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comdoi.org

In the context of this compound, a labeled version could be synthesized by incorporating isotopic atoms into the molecular structure. For example, ¹³C-labeled precursors could be used in the synthetic pathway, or deuterium atoms could be introduced at specific non-exchangeable positions. Once the labeled this compound is introduced into a biological system, researchers can track the appearance of the isotopic label in downstream metabolites. doi.org This allows for the unambiguous identification of metabolic pathways, the calculation of metabolic flux, and a dynamic understanding of how the compound is processed and eliminated. nih.govmpg.de

Synthesis of Active Esters and Immunogens for Analytical Development

Impact of Stereochemistry on Chemical Reactivity and Interactions

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the properties and interactions of chiral molecules like propoxyphene and its N-demethylated metabolite, norpropoxyphene (B1213060). ntu.edu.sg The specific configuration at the two stereocenters determines how the molecule fits into and interacts with chiral biological targets such as receptors and enzymes. ontosight.ai

This is dramatically illustrated by the different pharmacological activities of the enantiomers of the parent compound, propoxyphene. Dextropropoxyphene (the d-isomer) is known for its analgesic properties. ntu.edu.sg In contrast, its mirror image, levopropoxyphene, is pharmacologically active as an antitussive (cough suppressant). ntu.edu.sg This divergence in activity underscores that the specific spatial orientation of the functional groups is critical for receptor binding and eliciting a biological response.

Similarly, the stereochemistry of this compound is crucial for its interactions. In vitro studies have shown that norpropoxyphene inhibits sodium and potassium ion channels. ncats.io The potency of this inhibition is dependent on the molecule's specific three-dimensional structure, which dictates its ability to bind to these protein channels. ontosight.aincats.io Therefore, the stereochemical integrity of this compound is a defining feature of its chemical and pharmacological profile.

Table of Mentioned Compounds

Enantiomeric Considerations in Biochemical Processes

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology, as enantiomers of a drug can exhibit significantly different biological activities. chiralpedia.comwvu.edu This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between stereoisomers. ijpsr.comresearchgate.net

The parent compound, propoxyphene, has four stereoisomers, but only the α-dextro isomer (d-propoxyphene) possesses significant analgesic properties. googleapis.comnih.gov Its enantiomer, levopropoxyphene, is primarily an antitussive (cough suppressant). ntu.edu.sgwikipedia.orgchiralpedia.com This demonstrates how a subtle change in the three-dimensional arrangement of atoms can lead to distinct pharmacological effects. rsc.orgnih.gov The analgesic activity of d-propoxyphene is attributed to its interaction with mu-opioid receptors. pharmgkb.orgnih.gov

This compound, as the active metabolite of d-propoxyphene, retains this stereochemical configuration. wikipedia.org The specific spatial arrangement of its functional groups is crucial for its interaction with biological targets. While it has weaker analgesic effects than its parent compound, its interactions are still stereoselective. wikipedia.org The interaction between enantiomers can also be complex; for instance, the presence of the l-enantiomer (B50610) of propoxyphene can reduce the clearance of the d-enantiomer, making the racemic mixture more potent in some contexts than the pure d-enantiomer alone. pageplace.de This enantiomer-enantiomer interaction highlights the importance of considering the entire stereochemical profile of a substance in biochemical processes. derangedphysiology.com

Table 2: Pharmacological Effects of Propoxyphene Stereoisomers

| Stereoisomer | Primary Activity |

|---|---|

| Dextropropoxyphene (d-propoxyphene) | Analgesic ntu.edu.sgchiralpedia.com |

Structural Elucidation Challenges Posed by Stereoisomerism

The presence of multiple chiral centers in propoxyphene and its metabolite, this compound, presents significant challenges for structural elucidation and analysis. chiralpedia.com Distinguishing between different stereoisomers requires sophisticated analytical techniques because enantiomers possess identical physical and chemical properties in an achiral environment. wvu.eduderangedphysiology.com

Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY and ROESY, are essential for determining the relative stereochemistry of such molecules. rsc.orgnih.gov These methods provide information about the spatial proximity of atoms, which helps in assigning the correct three-dimensional structure. rsc.org However, even with advanced techniques, the process can be complex. For instance, computational methods that predict NMR chemical shifts for all possible stereoisomers are often employed to find the best match with experimental data. rsc.org In some cases, the calculated energy differences between potential stereoisomers can be very small, making a definitive assignment challenging. rsc.org

The development of immunoassays for detecting propoxyphene and this compound also faces challenges due to stereoisomerism. Antibodies generated for these assays must be highly specific to the target molecule, and structural similarity to other compounds can lead to cross-reactivity. acs.orgnih.govnih.gov Creating antibodies that can reliably distinguish between d-propoxyphene, this compound, and other metabolites requires careful design of the immunogen used to generate the antibodies. acs.orgacs.org

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| D-propoxyphene |

| Levopropoxyphene |

| Propionic anhydride |

| Propionyl chloride |

| Thionyl chloride |

| Benzylmagnesium chloride |

| d-oxyphene |

Metabolic Pathways and Enzymatic Biotransformation

Primary N-Demethylation Pathway of Dextropropoxyphene to D-Norpropoxyphene

The principal metabolic route for Dextropropoxyphene is N-demethylation, a reaction that removes a methyl group from the nitrogen atom to yield this compound. wmpllc.orgoup.commdpi.comdrugbank.comlin-zhi.comnih.govnih.gov This process is a crucial first step in the body's effort to metabolize and eliminate the parent drug.

Role of Cytochrome P450 Enzymes in this compound Formation (e.g., CYP3A4, CYP3A5)

The N-demethylation of Dextropropoxyphene is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the metabolism of a vast array of substances. wikipedia.org Specifically, CYP3A4 has been identified as the major enzyme responsible for this metabolic conversion. drugbank.comnih.govtandfonline.commedsafe.govt.nznih.goviu.edu Studies have shown that CYP3A4 plays a predominant role in the formation of this compound in human liver microsomes. tandfonline.comnih.gov

The involvement of CYP3A5 has also been investigated. A study in healthy Chinese subjects suggested that genetic variations in CYP3A5, specifically the CYP3A5*3 allele, can influence the pharmacokinetics of Dextropropoxyphene, leading to higher plasma concentrations and lower clearance of the drug. pharmgkb.org This indicates that both CYP3A4 and CYP3A5 contribute to the N-demethylation process, with their relative importance potentially varying among individuals due to genetic factors. tandfonline.comnih.govpharmgkb.org

While some earlier reports suggested a possible role for CYP2D6, further research has indicated that CYP2D6 is not the primary enzyme involved in the formation of this compound. tandfonline.commedsafe.govt.nznih.govpharmgkb.org In vitro studies have shown that the formation of this compound was not significantly different between individuals with extensive and poor CYP2D6 metabolism. tandfonline.comnih.gov

Enzyme Kinetics of N-Demethylation in In Vitro Systems

In vitro studies using human liver microsomes have provided valuable insights into the enzyme kinetics of Dextropropoxyphene N-demethylation. These studies have determined key kinetic parameters that describe the efficiency of the enzymatic reaction.

Table 1: Enzyme Kinetics of this compound Formation in Human Liver Microsomes

| CYP2D6 Phenotype | Km (μM) | **Clint (ml mg⁻¹ h⁻¹) ** |

|---|---|---|

| Extensive Metabolizers | 179 ± 74 | 0.41 ± 0.26 |

| Poor Metabolizer | 225 | 0.19 |

Data from Somogyi et al. (2004) tandfonline.comnih.gov

Subsequent Biotransformation of this compound

Following its formation, this compound undergoes further metabolic transformations, leading to a variety of other metabolites. lin-zhi.commedicacorp.com These subsequent pathways are essential for the complete elimination of the compound from the body.

Formation of Norpropoxyphene (B1213060) Carbinol via Demethylation and Ester Hydrolysis

One of the subsequent metabolic routes for this compound involves further demethylation and ester hydrolysis. lin-zhi.commedicacorp.com This process can lead to the formation of norpropoxyphene carbinol. The synthesis of the carbinol precursor for d-propoxyphene has been described in the literature. allfordrugs.comgoogle.comepo.org

Subsequent Reactions of Carbinol Metabolites (e.g., with Acetaldehyde)

The carbinol metabolites can undergo further reactions. For instance, the involvement of a cyclic intermediate has been proposed in the base-catalyzed conversion of norpropoxyphene to norpropoxyphene amide. sigmaaldrich.com This cyclic intermediate, referred to as NPD, can be formed from norpropoxyphene in solution and subsequently converts to norpropoxyphene amide in a basic environment. sigmaaldrich.com

Exploration of Minor Metabolic Pathways (e.g., Hydroxylation, Glucuronidation)

In addition to the primary N-demethylation pathway, Dextropropoxyphene and its metabolite this compound can also be metabolized through minor pathways. These include aromatic hydroxylation and glucuronide conjugation. lin-zhi.comnih.govnih.govmedsafe.govt.nzmedicacorp.comwikipedia.org Ring hydroxylation and subsequent glucuronide formation are considered less significant metabolic routes for Dextropropoxyphene. nih.govnih.gov Approximately 20% to 25% of an administered dose of propoxyphene is excreted in the urine within 48 hours, with the majority being free or conjugated norpropoxyphene. drugbank.comprobes-drugs.org

In Vitro and Ex Vivo Metabolic Models in this compound Research

In vitro and ex vivo models are indispensable tools in the study of drug metabolism, offering controlled environments to investigate specific metabolic pathways and enzymatic activities without the complexities of a whole biological system. nih.govgenoskin.com These models, including isolated hepatocytes and subcellular fractions, have been instrumental in elucidating the metabolism of this compound's parent compound, propoxyphene, and by extension, this compound itself.

Isolated hepatocytes and liver subcellular fractions, such as microsomes and S9 fractions, are foundational to in vitro drug metabolism studies. kaly-cell.comtokyofuturestyle.com Hepatocytes, as the primary metabolic cells of the liver, provide a comprehensive view of both Phase I and Phase II metabolic reactions. nih.gov Liver microsomes, which are vesicles of the endoplasmic reticulum, are particularly rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. msdmanuals.com182.160.97

Studies utilizing these models have been crucial in understanding the N-demethylation of propoxyphene to its major metabolite, norpropoxyphene. drugbank.com Research has demonstrated that the metabolism of drugs in isolated rat hepatocytes can correlate well with in vivo drug metabolism, sometimes better than subcellular fractions alone. nih.gov For instance, the rate of metabolism for certain substrates in isolated hepatocytes is comparable to that in the 900g supernatant fraction or microsomes. nih.gov The use of cryopreserved hepatocytes from various species, including humans, allows for the comparison of metabolic profiles and the identification of the most relevant animal models for further studies. kaly-cell.com

Liver subcellular fractions are used to pinpoint the specific enzymes involved in metabolic pathways. core.ac.uk For example, incubations with liver microsomes have been fundamental in identifying the role of specific CYP isoenzymes in the biotransformation of various compounds. medsafe.govt.nz The S9 fraction, containing both microsomal and cytosolic enzymes, allows for the investigation of both Phase I and Phase II metabolic reactions. tokyofuturestyle.com

Table 1: Comparison of In Vitro Liver Models for Metabolic Studies

| Model | Description | Advantages | Limitations |

| Isolated Hepatocytes | Intact, viable liver cells. nih.goviu.edu | Contains a full complement of metabolic enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism. nih.gov | Limited viability and potential for de-differentiation over time. |

| Liver Microsomes | Vesicles of the endoplasmic reticulum. msdmanuals.com182.160.97 | High concentration of CYP450 enzymes, ideal for studying Phase I oxidative metabolism. msdmanuals.com | Lacks cytosolic enzymes, limiting the study of complete metabolic pathways. |

| Liver S9 Fraction | Supernatant from a 9,000g centrifugation of liver homogenate. tokyofuturestyle.com | Contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II reactions. tokyofuturestyle.com | Enzyme concentrations are diluted compared to specialized fractions. |

| Recombinant Enzymes | Individual drug-metabolizing enzymes expressed in a cellular system. | Allows for the study of a single enzyme's contribution to a metabolic pathway. | Lacks the cellular context and potential for interaction with other enzymes. |

While the liver is the primary site of drug metabolism, other tissues can also contribute significantly to the biotransformation of xenobiotics. This is known as extrahepatic metabolism. nih.gov Studies on propoxyphene have suggested the possibility of extrahepatic metabolism, particularly in the gut. nih.gov

Table 2: Potential Sites of Extrahepatic Metabolism

| Organ/Tissue | Key Metabolic Enzymes | Relevance to Drug Metabolism |

| Intestine | CYP3A4, UGTs | Significant first-pass metabolism for orally administered drugs. nih.gov |

| Lungs | CYP enzymes | Metabolism of inhaled compounds and some systemic drugs. nih.gov |

| Kidneys | Various metabolic enzymes | Elimination of drugs and metabolites; some metabolic capacity. medsafe.govt.nz |

| Skin | CYP enzymes, esterases | Metabolism of topically applied drugs. genoskin.com |

| Brain | CYP2D6 | Metabolism of centrally acting drugs. wcrj.net |

Use of Isolated Hepatocytes and Liver Subcellular Fractions

Enzyme Inhibition and Induction Studies Relevant to this compound Metabolism

The activity of drug-metabolizing enzymes can be altered by other substances, leading to enzyme inhibition or induction. nih.govauckland.ac.nz These interactions are a major cause of drug-drug interactions, which can significantly impact the therapeutic efficacy and safety of a drug. d-nb.info

Enzyme Inhibition: This occurs when a substance decreases the activity of a metabolic enzyme, leading to a slower metabolism of its substrates. wcrj.net This can result in higher plasma concentrations of the drug, potentially increasing the risk of toxicity. Propoxyphene itself has been shown to be an inhibitor of CYP2D6. medsafe.govt.nz This means it can slow the metabolism of other drugs that are substrates of this enzyme.

Enzyme Induction: This is the process by which a substance increases the synthesis of a metabolic enzyme, leading to a faster metabolism of its substrates. researchgate.net This can result in lower plasma concentrations of the drug, potentially leading to a loss of therapeutic effect. wcrj.net For example, rifampicin (B610482) is a well-known inducer of CYP3A4. researchgate.net

The major cytochrome P450 enzyme involved in the metabolism of dextropropoxyphene to norpropoxyphene is CYP3A4. drugbank.commedsafe.govt.nz Therefore, co-administration of drugs that are inhibitors or inducers of CYP3A4 could potentially alter the formation of this compound.

Table 3: Key Cytochrome P450 Enzymes and Their Role in Drug Metabolism

| Enzyme | Key Substrates | Known Inducers | Known Inhibitors |

| CYP3A4 | Dextropropoxyphene, many other drugs drugbank.commedsafe.govt.nz | Rifampicin, St. John's Wort d-nb.inforesearchgate.net | Ketoconazole, Itraconazole d-nb.info |

| CYP2D6 | Dextromethorphan, desmethylimipramine medsafe.govt.nzwcrj.net | Not commonly induced | Propoxyphene, Fluoxetine medsafe.govt.nzwcrj.net |

| CYP1A2 | Caffeine, Theophylline | Smoking, Omeprazole | Fluvoxamine, Ciprofloxacin |

| CYP2C9 | Warfarin, Phenytoin | Rifampicin, Carbamazepine researchgate.net | Fluconazole, Amiodarone |

| CYP2C19 | Omeprazole, Clopidogrel | Rifampicin, Artemisinin | Fluoxetine, Fluvoxamine |

Advanced Analytical Methodologies for D Norpropoxyphene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods coupled with mass spectrometry are the cornerstone of D-norpropoxyphene analysis, providing the necessary selectivity and sensitivity for its detection in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS has been a traditional and robust method for the analysis of this compound. multiscreensite.com A significant challenge with GC-MS analysis is the thermal instability of this compound, which can lead to degradation under the high temperatures used in the GC injector and column. oup.com To circumvent this, most methods involve the chemical conversion of this compound to a more stable derivative, norpropoxyphene (B1213060) amide (NPXA), through base-catalyzed rearrangement. oup.comnih.govresearchgate.netresearchgate.net This derivatization improves the chromatographic properties of the analyte. oup.com

GC-MS methods are typically operated in selected-ion monitoring (SIM) mode to enhance sensitivity and specificity. nih.govresearchgate.net For instance, a validated GC-MS method for the simultaneous quantification of dextropropoxyphene and norpropoxyphene in hair and whole blood utilized SIM after automated online solid-phase extraction and conversion of norpropoxyphene to its amide form. nih.gov This method demonstrated good linearity and low limits of detection (LOD), proving its suitability for forensic analysis. nih.gov Another study detailed a GC-MS method for quantifying several opioids, including norpropoxyphene, in plasma, also relying on the formation of norpropoxyphene amide. researchgate.net

Table 1: GC-MS Method Parameters for this compound Analysis

| Parameter | Gaillard & Pépin (1998) nih.gov | Olivera et al. researchgate.net |

| Matrix | Hair, Whole Blood | Plasma |

| Derivatization | Conversion to norpropoxyphene amide | Strong alkaline treatment to form norpropoxyphene amide |

| Internal Standard | Lidocaine | Norpropoxyphene-d5 |

| Ionization Mode | Not specified | Electron Ionization (EI) |

| Mass Analyzer | Mass Spectrometry (MS) | Mass Spectrometry (MS) |

| Scan Mode | Selected-Ion Monitoring (SIM) | Selected-Ion Monitoring (SIM) |

| Linearity Range | 1-20 ng/mg (hair), 0.5-10 µg/mL (blood) | 25-1000 ng/mL |

| LOD | 0.04 ng/mg (hair), 0.09 µg/mL (blood) | Not specified |

| LOQ | Not specified | 25 ng/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS, often eliminating the need for derivatization. researchgate.net LC-MS/MS methods offer high sensitivity and specificity and can distinguish between this compound and its degradation products. nih.govoup.com

A "dilute and shoot" LC-MS/MS method has been developed for the analysis of this compound in human urine. nih.govoup.com This approach allows for the direct analysis of urine samples with minimal preparation, distinguishing between norpropoxyphene (m/z 326) and its dehydrated rearrangement product (m/z 308). researchgate.netnih.govoup.com The ability to directly analyze biological fluids makes LC-MS/MS an attractive technique for high-throughput screening in clinical and forensic settings.

LC-MS/MS methods typically utilize a triple quadrupole mass spectrometer and often employ multiple reaction monitoring (MRM) for quantification, which provides excellent selectivity and sensitivity. oup.com The construction of MRM databases for a wide range of drugs has further enhanced the screening capabilities of LC-MS/MS. oup.com

Table 2: LC-MS/MS Method for this compound Analysis

| Parameter | Crews et al. (2009) nih.govoup.com |

| Matrix | Human Urine |

| Sample Preparation | Dilute and Shoot |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry |

| Key Finding | Distinguishes norpropoxyphene (m/z 326) from its dehydrated rearrangement product (m/z 308) |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap mass analyzers, provides highly accurate mass measurements, which are invaluable for the identification of metabolites. thermofisher.comresearchgate.netijpras.com HRMS can distinguish between isobaric compounds—molecules with the same nominal mass but different elemental compositions. ijpras.com

In the context of this compound, HRMS can help in the structural elucidation of its various metabolites and degradation products. researchgate.netoup.com For instance, the conversion of norpropoxyphene to a cyclic degradation product has been investigated using LC-MS, highlighting the importance of accurate mass measurements in identifying unexpected chemical transformations. researchgate.net The acquisition of full-scan HRMS data also allows for retrospective analysis, where data can be re-interrogated for newly identified metabolites or drugs of interest without the need for re-analysis of the sample. oup.com This capability is particularly useful in metabolomics and non-targeted screening approaches. thermofisher.comresearchgate.net

Sample Preparation and Derivatization Strategies in Complex Matrices

Effective sample preparation is crucial for removing interferences from complex biological matrices like blood and urine and for concentrating the analyte of interest.

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of this compound from biological fluids. oup.com It offers several advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, reduced solvent consumption, and the potential for automation. oup.com

Mixed-mode SPE cartridges, which contain both hydrophobic and ion-exchange functional groups, are particularly effective for isolating a broad range of drugs, including this compound. oup.com For GC-MS analysis, a common procedure involves treating the urine sample with a strong base to convert this compound to norpropoxyphene amide before applying it to the SPE column. oup.comresearchgate.net The amide is then extracted and can be analyzed directly by GC-MS without further derivatization. researchgate.net Studies have shown that SPE provides cleaner extracts compared to liquid-liquid extraction. oup.com For example, an automated online SPE method using C18 cartridges has been successfully applied to extract this compound from blood and hair samples. nih.gov

Strategies for Handling Unstable Metabolites During Analysis

The analysis of unstable metabolites like this compound presents significant bioanalytical challenges due to their susceptibility to degradation or conversion during various stages of the analytical process, including sample collection, storage, and preparation. researchgate.netalwsci.comwiley.com Instability can lead to either an underestimation or overestimation of the analyte's concentration, compromising the accuracy of the results. researchgate.netnih.gov The inherent instability of some compounds can be predicted by the presence of chemically labile functional groups within their molecular structure, such as esters or lactones. nih.govkcasbio.com

To ensure the integrity of unstable analytes, a variety of stabilization strategies can be employed. The primary goal is to minimize degradation from the moment of sample collection. nih.gov This can be achieved through several approaches:

Chemical Stabilization: The addition of stabilizing agents directly to the biological matrix at the time of collection is a common strategy. kcasbio.com For instance, antioxidants like sodium metabisulfite (B1197395) can be used to protect analytes prone to oxidation. kcasbio.com Adjusting the pH of the sample is also critical, as many enzymatic and non-enzymatic reactions are pH-dependent. researchgate.net For example, acidification of samples can help stabilize lactone metabolites. wiley.com In some cases, enzyme inhibitors are added to prevent metabolic conversion of the analyte. researchgate.net

Temperature Control: Maintaining low temperatures is a fundamental strategy to slow down degradation processes. This includes using chilled collection tubes, processing samples on ice baths, and utilizing refrigerated autosamplers during analysis. kcasbio.com For long-term storage, samples are typically kept at ultra-low temperatures, such as -70°C. kcasbio.com

Immediate Analyte Isolation: In situations where analytes are extremely unstable in the biological matrix, immediate removal of the analyte is necessary. This often involves precipitating proteins and extracting the analyte into an organic solvent where it is more stable. kcasbio.com The stability of the analyte in the extraction solvent must then be thoroughly validated. kcasbio.com

Derivatization: This involves chemically modifying the analyte to form a more stable derivative. For example, thiols, which are notoriously unstable, can be derivatized to prevent the formation of disulfides. kcasbio.com

Chromatographic Separation: Developing chromatographic methods that effectively separate the unstable metabolite from its parent drug and other interfering substances is crucial. kcasbio.com This ensures that any in-source degradation or conversion during the LC-MS/MS analysis does not affect the quantification of the target analyte. kcasbio.com

It is also important to conduct thorough stability assessments during method development and validation. This includes evaluating the stability of the analyte in the biological matrix under various conditions (e.g., room temperature, freeze-thaw cycles) and in the final extract. researchgate.netnih.gov Using incurred samples (samples from subjects who have been administered the drug) for these stability tests is highly recommended as they provide a more realistic model than spiked quality control samples. researchgate.net

| Strategy | Description | Application Example |

| Chemical Stabilization | Addition of agents to inhibit degradation. | Using antioxidants for oxidation-prone analytes or acids to stabilize lactone metabolites. wiley.comkcasbio.com |

| Temperature Control | Maintaining low temperatures during all stages. | Using chilled tubes for sample collection and refrigerated autosamplers. kcasbio.com |

| Analyte Isolation | Immediate removal of the analyte from the unstable biological matrix. | Protein precipitation and extraction into a stable organic solvent. kcasbio.com |

| Derivatization | Chemical modification to create a more stable form. | Derivatizing unstable thiol groups to prevent disulfide formation. kcasbio.com |

| Chromatographic Separation | Separating the analyte from potential interferents. | Developing LC-MS/MS methods that resolve the metabolite from the parent drug. kcasbio.com |

Immunoassay Development and Validation in this compound Detection

Immunoassays are a common screening tool for the detection of drugs and their metabolites, including this compound, in biological samples like urine. alwsci.comroche.com These assays are based on the principle of competitive binding between an antibody and the target antigen (the drug or metabolite). forensicrti.org

The development of an immunoassay for this compound involves synthesizing a hapten, which is a small molecule that can elicit an immune response when attached to a larger carrier protein. nih.govacs.org This immunogen is then used to produce antibodies that can specifically recognize and bind to this compound. nih.gov Research has described the synthesis of a propoxyphene active ester used to create an immunogen that generates antibodies with good cross-reactivity to both d-propoxyphene and this compound. nih.govacs.org

Validation of an immunoassay is a critical step to ensure its reliability for its intended purpose. unodc.org Key validation parameters include:

Accuracy: The closeness of the test results to the true value. For a new immunoassay for synthetic cannabinoids, accuracy was determined to be 98%. oup.comnih.gov

Sensitivity and Specificity: The ability of the assay to correctly identify positive and negative samples, respectively. For the synthetic cannabinoid immunoassay, both sensitivity and specificity were greater than 95%. oup.comnih.gov

Cutoff Concentration: The concentration at which a sample is determined to be positive. For propoxyphene, a common cutoff concentration in urine is 300 ng/mL. roche.com The validation process involves testing samples with concentrations below, at, and above the cutoff to ensure the assay performs correctly. forensicrti.org

Cross-reactivity: The extent to which other structurally related or unrelated compounds interfere with the assay. forensicrti.org Immunoassays for propoxyphene are designed to detect both the parent drug and its major metabolite, norpropoxyphene. roche.com However, they can also show cross-reactivity with other compounds, which can lead to false-positive results. allenpress.com Conversely, some immunoassays may not detect all metabolites of a drug class effectively. allenpress.com It is important to characterize the cross-reactivity profile of the assay during validation.

Precision: The degree of agreement among a series of measurements.

It is important to note that immunoassays are typically used for qualitative or semi-quantitative screening. roche.comforensicrti.org Positive results from an immunoassay should be confirmed by a more specific and sensitive method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nicholsinstitute.com

| Validation Parameter | Description | Relevance to this compound Immunoassays |

| Accuracy | Closeness of results to the true value. | Ensures that the detected presence or absence of this compound reflects the actual sample content. |

| Sensitivity | Ability to correctly identify positive samples. | Important for not missing individuals who have been exposed to propoxyphene. |

| Specificity | Ability to correctly identify negative samples. | Minimizes the occurrence of false-positive results. |

| Cutoff Concentration | Threshold for a positive result. | A typical cutoff for propoxyphene/norpropoxyphene is 300 ng/mL. roche.com |

| Cross-reactivity | Interference from other substances. | Assays should detect norpropoxyphene but have low cross-reactivity with unrelated compounds. roche.comallenpress.com |

Application of Reference Standards and Certified Reference Materials in Analytical Science

Reference standards and Certified Reference Materials (CRMs) are fundamental to achieving accurate and reliable measurements in analytical chemistry, including the analysis of this compound. sigmaaldrich.comresearchgate.netsynthinkchemicals.com They serve as a benchmark for the identification and quantification of analytes. synthinkchemicals.com

A reference standard is a highly purified substance that is well-characterized. synthinkchemicals.com In the context of this compound analysis, this would be a pure sample of this compound, often available as a maleate (B1232345) salt in solution. These standards are used for several critical purposes:

Calibration of Instruments: Working standards, which are calibrated against a primary reference standard, are used to create calibration curves on analytical instruments like GC-MS or LC-MS/MS. synthinkchemicals.com

Method Validation: Reference standards are essential for validating analytical methods by establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification. unodc.org

Qualitative Identification: By comparing the chromatographic retention time and mass spectrum of a peak in a sample to that of a reference standard, analysts can confirm the identity of this compound.

Certified Reference Materials (CRMs) represent a higher level of quality and assurance. sigmaaldrich.comcaymanchem.com They are produced and tested under stringent international standards, such as ISO 17034 and ISO/IEC 17025. sigmaaldrich.comcaymanchem.com A CRM for this compound is accompanied by a certificate that provides the certified property value (e.g., concentration), its associated uncertainty, and a statement of metrological traceability. caymanchem.comaafs.org The use of CRMs provides confidence in the accuracy and comparability of results between different laboratories. caymanchem.com

For quantitative analysis, especially in forensic and clinical toxicology, isotopically labeled internal standards, such as (+)-Norpropoxyphene-d5, are often used. caymanchem.com This type of reference material is added to the sample before processing and helps to correct for variations in extraction efficiency and instrument response, leading to more accurate quantification. nih.gov

The availability of high-quality reference materials, including CRMs and isotopically labeled standards, is crucial for laboratories performing this compound analysis to ensure that their results are defensible and meet regulatory requirements. aafs.orgsapphirebioscience.com

| Standard Type | Key Characteristics | Primary Use in this compound Analysis |

| Reference Standard | Highly purified and well-characterized compound. synthinkchemicals.com | Instrument calibration, method validation, qualitative identification. unodc.orgsynthinkchemicals.com |

| Certified Reference Material (CRM) | Accompanied by a certificate with property value, uncertainty, and traceability under ISO guidelines. caymanchem.comaafs.org | Ensuring accuracy and inter-laboratory comparability of quantitative results. caymanchem.com |

| Isotopically Labeled Internal Standard | A form of the analyte containing stable isotopes (e.g., deuterium). caymanchem.com | Correcting for analytical variability during sample preparation and analysis to improve quantitative accuracy. nih.gov |

Methodological Challenges and Advancements in this compound Quantification

The accurate quantification of this compound in biological matrices is accompanied by several methodological challenges, but advancements in analytical techniques continue to address these issues. nih.govnih.gov

Challenges:

Analyte Instability: As discussed previously, this compound is an unstable metabolite. caymanchem.com In neutral solutions like methanol, it can degrade over time, and in the presence of a strong base, it converts to norpropoxyphene amide. cerilliant.com This instability necessitates careful sample handling and specific analytical strategies to ensure accurate measurement. researchgate.netcerilliant.com

Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods for detection and quantification. alwsci.comunodc.org

Matrix Effects: Components of the biological matrix (e.g., urine, blood) can interfere with the ionization of the analyte in the mass spectrometer source, leading to suppression or enhancement of the signal and affecting the accuracy of quantification. wiley.com

Complex Metabolism: The presence of multiple metabolites can complicate analysis, requiring methods with high specificity to differentiate the target analyte from other related compounds. alwsci.com

Advancements:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the quantification of drugs and metabolites in forensic and clinical toxicology. sciex.com LC-MS/MS offers high sensitivity, specificity, and the ability to analyze a large number of compounds in a single run. sciex.comunige.ch The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive detection of this compound. sciex.com

High-Resolution Mass Spectrometry (HRMS): The development of HRMS platforms has improved the capability for both specific screening and accurate quantification. researchgate.net HRMS provides very high mass accuracy, which aids in the identification of unknown metabolites and can improve specificity.

Automated Sample Preparation: Automation of sample preparation techniques, such as solid-phase extraction (SPE), can improve the precision and accuracy of the results. oup.com It also reduces operator intervention, leading to safer handling of biological samples and higher throughput. oup.com

Advanced Chromatographic Techniques: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) allows for faster analysis times and improved chromatographic resolution, which is beneficial when analyzing complex samples. oup.com

Improved Stabilization and Extraction Methods: Research continues to refine methods for stabilizing and extracting unstable metabolites. For example, a method for the simultaneous determination of several opioids and their metabolites, including norpropoxyphene, involved treatment with a strong alkali to form the more stable norpropoxyphene amide, followed by solid-phase extraction. researchgate.net

These advancements in analytical instrumentation and methodology have enabled the development of robust, sensitive, and specific methods for the challenging task of quantifying this compound in various biological specimens. researchgate.netoup.com

Molecular and Cellular Pharmacological Research

Receptor Binding Affinities and Modulatory Actions

D-Norpropoxyphene, the primary active metabolite of dextropropoxyphene, exerts its pharmacological effects through interactions with several key receptor systems in the central nervous system. nih.govhres.ca Its activity is most notably characterized by its engagement with opioid receptors and its modulation of NMDA receptors.

Opioid Receptors:

This compound, similar to its parent compound, is a weak agonist at opioid receptors. nih.gov Dextropropoxyphene demonstrates a higher affinity for μ-opioid receptors compared to δ- and κ-opioid receptors. medsafe.govt.nznih.gov Specifically, it acts as an agonist at the μ (OP3), κ (OP2), and δ (OP1) opioid receptors. drugbank.comhmdb.ca The interaction with these G-protein coupled receptors leads to an inhibition of adenylate cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comhmdb.canih.gov This cascade of events ultimately inhibits the release of various nociceptive neurotransmitters, including substance P, GABA, dopamine, acetylcholine, and noradrenaline. drugbank.comnih.gov Furthermore, opioid receptor activation by compounds like propoxyphene can close N-type voltage-operated calcium channels and open calcium-dependent inwardly rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability. drugbank.comhmdb.ca In comparative binding assays, d-propoxyphene showed a higher relative affinity for sites occupied by an enkephalin analogue (a delta receptor ligand) than morphine. nih.gov

NMDA Receptors:

Interactive Table: Receptor Binding Profile of Dextropropoxyphene

| Receptor Target | Action | Key Findings |

|---|---|---|

| μ-Opioid Receptor (OP3) | Agonist | Primary target for analgesic effects. medsafe.govt.nzdrugbank.com |

| κ-Opioid Receptor (OP2) | Weak Agonist | Contributes to the overall opioid effect. drugbank.compharmgkb.org |

| δ-Opioid Receptor (OP1) | Weak Agonist | Higher relative affinity compared to morphine for enkephalin-occupied sites. drugbank.comnih.gov |

| NMDA Receptor | Non-competitive Antagonist | Provides an additional mechanism of action. medsafe.govt.nzpharmgkb.orgwikipedia.org |

Ion Channel Modulation and Electrophysiological Studies

The pharmacological actions of this compound extend to the modulation of various ion channels, which has been investigated through detailed electrophysiological studies.

In vitro studies have demonstrated that both propoxyphene and its metabolite, this compound, inhibit voltage-gated sodium channels, an effect characteristic of local anesthetics. drugs.comfda.gov Notably, this compound is approximately twice as potent in this regard as its parent compound, propoxyphene. drugs.comfda.gov

This compound exhibits complex interactions with potassium channels, particularly the human ether-à-go-go-related gene (hERG) channel (encoded by the KCNH2 gene), which is critical for cardiac repolarization. nih.govresearchgate.netoup.com

Studies on hERG channels expressed in Xenopus oocytes have revealed a dual effect of this compound. At low concentrations (around 5 μmol/L), it facilitates hERG currents. researchgate.netoup.comconicet.gov.ar However, at higher concentrations, it blocks these currents, with an IC50 value of approximately 40 μmol/L. researchgate.netoup.comconicet.gov.ar This blockade is accompanied by a significant positive shift in the reversal potential, indicating an increased permeability to sodium ions. nih.govresearchgate.netoup.com this compound also alters the gating kinetics of hERG channels by slowing channel activation and accelerating deactivation. nih.govresearchgate.netoup.com

Furthermore, research suggests that the modulation of sodium currents by propoxyphene and its metabolite may occur through interactions with KCNH2, as well as other potassium channels like KCNA1, and KCNJ3/KCNJ6. pharmgkb.orgpharmgkb.org Studies on the cardiac two-pore background K+ channel (cTBAK-1) have shown that this compound induces a change in the channel's selectivity, leading to increased Na+ permeability. nih.govoup.com

The investigation of this compound's effects on ion channels has heavily relied on in vitro electrophysiological techniques. The two-microelectrode voltage-clamp method, utilized in studies with Xenopus laevis oocytes expressing specific ion channels like hERG and cTBAK-1, has been instrumental. researchgate.netoup.comnih.govoup.com This technique allows for the precise measurement of ionic currents across the oocyte membrane in response to controlled changes in membrane potential, enabling a detailed characterization of how this compound modulates channel function. portlandpress.comnih.gov

Interactive Table: Effects of this compound on Ion Channels

| Ion Channel | Effect | Methodology | Key Findings |

|---|---|---|---|

| Voltage-Gated Sodium Channels | Inhibition | In vitro studies | This compound is ~2x more potent than propoxyphene. drugs.comfda.gov |

| hERG (KCNH2) | Dual (facilitation at low concentrations, blockade at high concentrations) | Two-microelectrode voltage-clamp in Xenopus oocytes | Alters ion selectivity and gating kinetics. nih.govresearchgate.netoup.comconicet.gov.ar |

| cTBAK-1 | Inhibition and altered selectivity | Two-microelectrode voltage-clamp in Xenopus oocytes | Increases Na+ permeability. nih.govoup.com |

Modulation of Potassium Channels (e.g., HERG, KCNH2, KCNA1, KCNJ3/KCNJ6)

Intracellular Signaling Pathway Interactions (e.g., Adenylate Cyclase, cAMP)

The interaction of this compound's parent compound, dextropropoxyphene, with opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor agonist, it stimulates the exchange of GTP for GDP on the G-protein complex. drugbank.comhmdb.ca This activation leads to the inhibition of adenylate cyclase, an enzyme located on the inner surface of the plasma membrane. drugbank.comhmdb.canih.gov The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). drugbank.comhmdb.canih.gov This reduction in cAMP is a key mechanism through which opioids modulate neuronal function and inhibit the release of neurotransmitters. drugbank.comnih.gov While acute opioid administration inhibits the adenylate cyclase pathway, chronic exposure can lead to its upregulation. researchgate.net

Comparative Molecular Interaction Profiling with Related Compounds

In comparative studies, the actions of d-propoxyphene on opioid receptor mechanisms have been contrasted with those of morphine. In vitro binding assays revealed that d-propoxyphene has a higher relative affinity for enkephalin-labeled sites (delta receptors) compared to morphine. nih.gov This suggests a difference in the receptor-effector mechanisms between the two compounds. nih.gov

Regarding ion channel interactions, this compound's effect of altering the ion selectivity and gating of hERG channels was found to be absent when studied on voltage-gated Kv1.1 channels. oup.com This indicates a degree of specificity in its interaction with different types of potassium channels.

Furthermore, the local anesthetic effect of this compound, resulting from the blockade of voltage-gated sodium channels, is more potent than that of its parent compound, propoxyphene, and significantly more potent than lidocaine. drugs.comfda.gov In contrast, the inhibitory effect of this compound and propoxyphene on hERG channels is of approximately equal potency. drugs.comfda.gov

Comparative Biochemical and Pharmacological Research

Relative Biochemical Activities of D-Norpropoxyphene Versus Dextropropoxyphene and Other Metabolites

This compound is the primary active metabolite of the synthetic opioid analgesic, Dextropropoxyphene, formed through N-demethylation in the liver. drugbank.comoup.com While structurally similar, the biochemical and pharmacological activities of the metabolite differ significantly from its parent compound. The analgesic effects of Dextropropoxyphene are attributed to the d-isomer, which acts as a weak agonist at mu (µ) and kappa (κ) opioid receptors in the central nervous system. drugbank.compharmgkb.org Some research also suggests it may exert analgesic effects through the non-competitive inhibition of NMDA receptors. oup.compharmgkb.org

In contrast, this compound exhibits substantially weaker analgesic properties than Dextropropoxyphene. wikipedia.orghmdb.ca Its more pronounced pharmacological activity lies in its potent blockade of cardiac sodium and potassium channels. wikipedia.orgwikipedia.org This local anesthetic effect on cardiac tissue is significantly more potent than that of the parent compound, Dextropropoxyphene, and is not mediated by opioid receptors. wikipedia.orgwikipedia.org Both propoxyphene and norpropoxyphene (B1213060) are potent blockers of cardiac membrane sodium channels, appearing to have characteristics of a Vaughn-Williams Class Ic antiarrhythmic. wikipedia.org The accumulation of this compound, which has a much longer elimination half-life (30-36 hours) compared to Dextropropoxyphene (6-12 hours), can lead to significant cardiotoxicity. pharmgkb.orgfda.gov

| Compound | Primary Mechanism of Action | Relative Analgesic Potency | Sodium/Potassium Channel Blockade |

|---|---|---|---|

| Dextropropoxyphene | Weak µ- and κ-opioid receptor agonist drugbank.compharmgkb.org | Higher | Present, but less potent than this compound wikipedia.org |

| This compound | Potent sodium and potassium channel blocker wikipedia.org | Lower/Weaker wikipedia.orghmdb.ca | Potent; primary pharmacological activity wikipedia.orgwikipedia.org |

Stereochemical Differences in Biological Interactions and Mechanisms

The biological activity of drug molecules is often highly dependent on their three-dimensional structure, a concept known as stereochemistry. rsc.org Molecules that are non-superimposable mirror images of each other are called enantiomers. oup.com These enantiomers can interact very differently with the body's chiral environments, such as enzymes and receptors. chiralpedia.comwvu.edu In pharmacology, the more active enantiomer is termed the "eutomer," while the less active one is the "distomer." chiralpedia.comhospitalpharmacyeurope.com

The propoxyphene molecule is a classic example of stereoselective activity. It possesses two chiral centers, resulting in four possible stereoisomers. pharmgkb.org The pharmacological effects are distinctly different between its enantiomers:

d-propoxyphene (Dextropropoxyphene) : The (+)-alpha-propoxyphene isomer is responsible for the analgesic effects. rsc.orghospitalpharmacyeurope.com

l-propoxyphene (Levopropoxyphene) : The (-)-alpha-propoxyphene isomer lacks significant analgesic properties but functions as an antitussive (cough suppressant). wikipedia.orghospitalpharmacyeurope.com

The specific analgesic action of Dextropropoxyphene is therefore a direct result of its unique spatial configuration, which allows it to bind effectively to opioid receptors. rsc.orgoup.com this compound is formed from the metabolism of Dextropropoxyphene, meaning its stereochemistry is retained from the parent compound. Consequently, the specific biological interactions of this compound, including its effects on cardiac ion channels, are also governed by its distinct three-dimensional structure.

Structure-Activity Relationships for this compound Analogues and Derivatives

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. slideshare.net By systematically modifying parts of a molecule, researchers can identify which chemical groups are essential for its pharmacological effects. This compound belongs to the diphenylpropylamine class of compounds. slideshare.net

Research into analogues and derivatives of the propoxyphene scaffold has sought to understand the structural requirements for analgesia. For example, studies have utilized N-alkylated 2-aminomethyl-1-tetralones as chemical intermediates to synthesize propoxyphene-type derivatives. These structural analogues were reported to possess notable analgesic activity, demonstrating that the core pharmacophore responsible for analgesia can be incorporated into different, more rigid molecular frameworks. researchgate.net Such research indicates that the fundamental structural features of the diphenylpropylamine backbone are crucial for analgesic function, while modifications to other parts of the molecule can modulate potency and other pharmacological properties.

Comparative Studies with Other Opioid Metabolites Regarding Enzymatic Interactions

The metabolism of opioids is complex, often involving multiple Cytochrome P450 (CYP) enzymes and Phase II conjugation pathways. The specific enzymes involved can vary significantly between different opioids, influencing the potential for drug-drug interactions.

Dextropropoxyphene is metabolized into this compound primarily through N-demethylation, a reaction catalyzed almost exclusively by the CYP3A4 enzyme, with some contribution from CYP3A5. pharmgkb.orgmedsafe.govt.nz Dextropropoxyphene itself is also known to be an inhibitor of the CYP2D6 enzyme. pharmgkb.orgfda.gov

This metabolic profile can be contrasted with that of other common opioids:

Codeine and Hydrocodone : These are prodrugs that rely on CYP2D6 for their conversion to the more potent active metabolites, morphine and hydromorphone, respectively. nih.gov

Fentanyl : Similar to dextropropoxyphene, fentanyl is primarily metabolized by CYP3A4 . upf.edu This shared pathway creates a potential for competitive inhibition and drug interactions.

Morphine and Oxymorphone : These opioids are primarily metabolized through Phase II glucuronidation by UGT enzymes (e.g., UGT2B7), largely bypassing the CYP450 system. nih.govupf.edu This results in a lower potential for CYP-mediated drug interactions compared to opioids metabolized by CYP3A4 or CYP2D6. upf.edu

| Parent Opioid | Primary Metabolic Pathway | Key Enzyme(s) | Primary Active Metabolite(s) |

|---|---|---|---|

| Dextropropoxyphene | N-demethylation | CYP3A4 pharmgkb.orgmedsafe.govt.nz | This compound |

| Codeine | O-demethylation | CYP2D6 nih.gov | Morphine |

| Hydrocodone | O-demethylation | CYP2D6 nih.gov | Hydromorphone |

| Fentanyl | N-dealkylation | CYP3A4 upf.edu | Norfentanyl (inactive) |

| Morphine | Glucuronidation | UGT2B7 nih.gov | Morphine-6-glucuronide |

Future Directions in D Norpropoxyphene Chemical Research

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of D-propoxyphene has been a subject of chemical research for decades, with established methods for its stereoselective production. epo.orggoogle.comgoogle.com Early syntheses involved the acylation of the precursor carbinol, α-d-1,2-diphenyl-3-methyl-4-dimethylamino-2-butanol, using propionic anhydride. epo.orggoogle.com A significant advancement was the development of a stereoselective route starting from the resolution of racemic β-dimethylamino-α-methylpropiophenone using dibenzoyl tartrate salts. epo.orggoogle.com

However, direct, efficient, and stereoselective synthesis of D-Norpropoxyphene itself remains an underexplored area. Future research will likely focus on developing novel synthetic pathways that yield this compound without relying on the demethylation of a precursor. This could involve:

Adapting Existing Precursors: Modifying the synthesis of the carbinol precursor to incorporate a methylamino group protected by a labile group, which can be removed post-synthesis.

Asymmetric Catalysis: Designing new chiral catalysts that can control the stereochemistry at the two chiral centers of the this compound backbone during its construction, offering higher yields and purity compared to classical resolution methods.

Chemoenzymatic Strategies: Employing enzymes to perform key stereoselective steps, potentially offering high selectivity under mild reaction conditions.

The goal of these methodologies would be to produce this compound as a high-purity analytical reference standard and to facilitate the synthesis of derivatives for further pharmacological study. caymanchem.com

Elucidation of Undiscovered Minor Metabolic Pathways

The primary metabolic pathway leading to the formation of this compound from its parent compound, D-propoxyphene, is well-established as N-demethylation, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.commedsafe.govt.nzpharmgkb.org However, the complete metabolic fate of both D-propoxyphene and this compound is not fully understood.

Future research must focus on identifying and characterizing minor metabolic pathways. medsafe.govt.nz While ring hydroxylation and glucuronide formation have been suggested as minor routes for the parent drug, their relevance to this compound is unclear. nih.gov A key question is whether this compound is a terminal metabolite or if it undergoes further biotransformation. There is evidence of further N-demethylation to dinordextropropoxyphene, but this and other potential pathways require rigorous investigation. medsafe.govt.nz

Table 1: Known and Investigated Metabolic Pathways of Propoxyphene

| Pathway | Precursor | Metabolite | Key Enzyme(s) | Research Status |

|---|---|---|---|---|

| Major Pathway | ||||

| N-Demethylation | D-propoxyphene | This compound | CYP3A4, CYP3A5 | Well-established drugbank.compharmgkb.org |

| Minor/Investigational Pathways | ||||

| N-Demethylation | This compound | Dinordextropropoxyphene | Unknown | Suggested, requires further study medsafe.govt.nz |

| Aromatic Hydroxylation | D-propoxyphene | Hydroxypropoxyphene | Unknown | Minor pathway suggested medsafe.govt.nz |

Elucidating these pathways is critical for a complete understanding of the compound's clearance, potential for drug-drug interactions, and the formation of other potentially active or toxic metabolites.

Advancements in High-Throughput Analytical Techniques for Metabolite Profiling

The accurate quantification and identification of this compound in biological matrices is fundamental to pharmacokinetic and metabolism studies. Current methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS) have also been used, but can be problematic as alkaline extraction methods may convert norpropoxyphene (B1213060) into a dehydrated rearrangement product, complicating analysis. nih.gov

Future advancements in analytical chemistry will aim to overcome these challenges and improve throughput. wuxiapptec.com Key areas for development include:

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS): This technique offers faster separation and more precise mass determination, enabling the confident identification of metabolites and distinguishing between isomers and degradation products without the need for reference standards for every peak. wuxiapptec.comdiva-portal.org

"Dilute-and-Shoot" Methods: Refining simple and rapid sample preparation techniques for LC-MS/MS can minimize analyte degradation and increase the speed of analysis, which is crucial for high-throughput screening. nih.gov

Improved Internal Standards: The use of stable isotope-labeled internal standards, such as (+)-Norpropoxyphene-d5, is critical for accurate quantification by compensating for matrix effects and variations in instrument response. caymanchem.comnih.gov

Automated Platforms: Integrating automated pre-analytical procedures with advanced mass spectrometry can significantly increase the throughput for large-scale metabolite profiling studies. google.com

These advancements will enable more robust and efficient analysis of this compound in complex biological samples. diva-portal.orggoogle.com

Detailed Characterization of this compound's Molecular Interactions with Biological Targets

While its parent compound, D-propoxyphene, is known to act as a weak agonist at mu (μ), kappa (κ), and delta (δ) opioid receptors, the specific binding profile of this compound is less defined. drugbank.compainphysicianjournal.com Furthermore, both propoxyphene and norpropoxyphene have been implicated in cardiotoxicity, potentially through interactions with cardiac ion channels like KCNH2. pharmgkb.org

A critical future direction is the detailed molecular characterization of this compound's interactions with its biological targets. This requires moving beyond the assumption that its activity is identical to the parent compound. Research should focus on:

Receptor Binding Assays: Quantitatively determining the binding affinity (Ki) and efficacy of pure this compound at all opioid receptor subtypes (μ, κ, δ). painphysicianjournal.com

Ion Channel Electrophysiology: Using patch-clamp techniques to study the direct effects of this compound on various cardiac ion channels (e.g., hERG/KCNH2, sodium channels) to understand the molecular basis of its cardiotoxic potential. pharmgkb.org

Off-Target Screening: Employing broad screening panels to identify potential "off-target" interactions, which could reveal unexpected biological activities or mechanisms of toxicity. The concept of polypharmacology, where a single molecule interacts with multiple targets, is highly relevant here. researchgate.net

Distinguishing the specific pharmacological profile of this compound from that of D-propoxyphene is essential for accurately interpreting its biological effects.

Computational Chemistry and Molecular Modeling for Structure-Function Prediction

Computational chemistry and molecular modeling are powerful tools for predicting and rationalizing the behavior of molecules at an atomic level. upc.eduanu.edu.aukallipos.gr These in silico approaches can provide invaluable insights into the structure-function relationships of this compound, guiding further experimental work.

Future research should leverage these techniques to:

Predict Sites of Metabolism (SOMs): Use ligand-based and structure-based methods to predict which parts of the this compound molecule are most susceptible to further metabolism, helping to identify undiscovered metabolic pathways. acs.org

Molecular Docking: Simulate the binding of this compound to the active sites of its known and potential biological targets, such as opioid receptors and CYP enzymes. This can help rationalize its binding affinity and functional activity.

Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of this compound when bound to a receptor or enzyme over time, providing a more realistic picture of the molecular interactions and their stability. cmu.edu

Quantitative Structure-Activity Relationship (QSAR): Develop models that correlate the structural features of this compound and its analogues with their biological activity, which can be used to predict the properties of novel derivatives.

Table 2: Applications of Computational Modeling in this compound Research

| Computational Technique | Application | Research Question Addressed |

|---|---|---|

| Molecular Docking | Binding Pose Prediction | How does this compound fit into the binding pocket of the μ-opioid receptor? |

| Molecular Dynamics | System Stability Analysis | What are the key interactions that stabilize this compound in the active site of CYP3A4? |

| SOM Prediction | Metabolic Hotspot ID | Which atoms on the this compound molecule are most likely to be hydroxylated? |

These computational approaches can accelerate research by prioritizing experiments and providing a theoretical framework for interpreting empirical data. acs.org

Integrated Approaches to Understanding Metabolite Biochemistry in Complex Systems

The ultimate goal of chemical research into this compound is to understand its biochemical role within a complete biological system. This requires moving beyond isolated studies of synthesis or receptor binding and adopting integrated, systems-level approaches. core.ac.uk

Future research will increasingly rely on combining multiple methodologies to build a comprehensive picture. This includes:

Pharmacometabolomics: Correlating variations in this compound metabolism and kinetics with global changes in the body's metabolite profile to uncover new biochemical pathways and biomarkers of effect.

Integrating In Vitro, In Vivo, and In Silico Data: Building comprehensive models that use data from multiple sources. For example, using in vitro metabolism data from liver microsomes wuxiapptec.com to parameterize in silico pharmacokinetic models, which are then validated with in vivo data from clinical studies. nih.gov

Polypharmacology-Based Network Analysis: Using computational tools to map the known and predicted interactions of this compound against the entire network of human proteins to better understand its on-target and off-target effects in the context of complex diseases. researchgate.net

By integrating knowledge from synthetic chemistry, analytical chemistry, molecular pharmacology, and computational modeling, a more holistic and clinically relevant understanding of this compound's biochemistry can be achieved. appleacademicpress.com

Q & A

Q. How should researchers structure a literature review to identify underexplored mechanisms of this compound toxicity?

- Methodological Answer : Use systematic review protocols (PRISMA) with keywords like “this compound + cardiotoxicity + metabolite” across PubMed, SciFinder, and EMBASE. Critically evaluate contradictory findings (e.g., species-specific responses) and prioritize mechanistic studies over descriptive case reports. Annotate gaps using tools like SWOT analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.